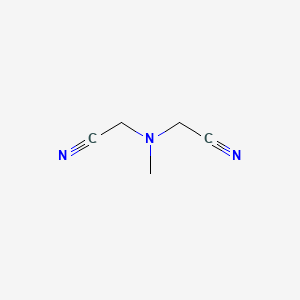Acetonitrile, (methylimino)di-
CAS No.: 5423-24-5
Cat. No.: VC3836105
Molecular Formula: C5H7N3
Molecular Weight: 109.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5423-24-5 |
|---|---|
| Molecular Formula | C5H7N3 |
| Molecular Weight | 109.13 g/mol |
| IUPAC Name | 2-[cyanomethyl(methyl)amino]acetonitrile |
| Standard InChI | InChI=1S/C5H7N3/c1-8(4-2-6)5-3-7/h4-5H2,1H3 |
| Standard InChI Key | ODHFXNCHFIWUCX-UHFFFAOYSA-N |
| SMILES | CN(CC#N)CC#N |
| Canonical SMILES | CN(CC#N)CC#N |
Introduction
Structural Identification and Nomenclature
Methylaminoacetonitrile (CAS No. 5616-32-0) is formally identified as (methylamino)acetonitrile under IUPAC nomenclature rules . Its structure consists of an acetonitrile backbone (CH₃CN) modified by the addition of a methylamino group (–NHCH₃) at the alpha position relative to the nitrile functional group. The linear arrangement of the nitrile group (C≡N) and the methylamino substituent confers distinct electronic and steric properties to the molecule.
Molecular Formula: C₃H₆N₂
Molecular Weight: 70.09 g/mol
Structural Formula:
The compound’s linear geometry and polar functional groups contribute to its solubility in polar aprotic solvents like acetonitrile and dimethylformamide (DMF), as well as limited miscibility with nonpolar hydrocarbons .
Physical and Chemical Properties
Methylaminoacetonitrile exhibits a suite of measurable physicochemical properties critical for its handling and application in laboratory and industrial settings. Key parameters include:
The relatively low boiling point at reduced pressure (65 °C at 20 mmHg) suggests volatility under vacuum conditions, a property exploitable in distillation-based purification . Its density (0.92 g/cm³) aligns with typical organic nitriles, while the refractive index range indicates moderate optical activity. The compound’s pKa of ~4.74 implies weak acidity, likely associated with protonation at the amino group rather than the nitrile moiety .
Synthesis and Industrial Production
Nucleophilic Substitution
A primary pathway could involve the reaction of methylamine (CH₃NH₂) with chloroacetonitrile (ClCH₂CN) in a polar solvent:
This substitution reaction would proceed under basic conditions to neutralize HCl, driving the equilibrium toward product formation .
Cyanoethylation of Methylamine
Industrial-scale production data remain undisclosed, though the compound’s niche applications likely necessitate small-batch synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume